

antimicrobial testing of compounds derived from 5-Fluoro-2-nitroanisole

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Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042

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Comparative Antimicrobial Activity of Fluoro-Nitro-Aromatic Compounds

A guide for researchers and drug development professionals exploring alternatives to derivatives of **5-Fluoro-2-nitroanisole**.

While direct antimicrobial studies on derivatives of **5-Fluoro-2-nitroanisole** are not readily available in published literature, a review of structurally related compounds containing both fluoro and nitro functional groups on an aromatic ring reveals significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial activity of two such classes of compounds: N-substituted 2-nitroanilines and fluorinated β -nitrostyrenes. The data presented is intended to offer a valuable starting point for researchers investigating novel antimicrobial agents with similar structural motifs.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of selected N-substituted 2-nitroaniline and fluorinated β -nitrostyrene derivatives is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g}/\text{mL}$, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound Class	Specific Derivative	Test Organism	MIC (µg/mL)
N-Substituted 2-Nitroanilines	Derivative A	Staphylococcus aureus	15.6 - 62.5[1]
Derivative B	Candida sp.	15 - 500[1]	
Fluorinated β-Nitrostyrenes	4-Fluoro-β-methyl-β-nitrostyrene	Escherichia coli	-
4-Fluoro-β-methyl-β-nitrostyrene	Staphylococcus aureus	-	
4-Fluoro-β-methyl-β-nitrostyrene	Bacillus subtilis	-	
4-Fluoro-β-methyl-β-nitrostyrene	Candida albicans	-	

Note: Specific MIC values for 4-Fluoro-β-methyl-β-nitrostyrene were not explicitly found in the provided search results, but the studies indicated effective suppression of the listed microorganisms.[2][3]

Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial susceptibility of compounds, based on standard methods frequently cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

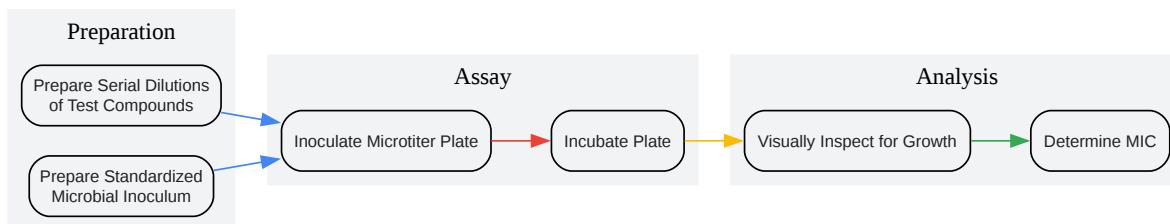
This method is a standard technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

- Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

- Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: Each well of the microtiter plate is then inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated at an appropriate temperature (typically 37°C for most bacteria) for 18-24 hours.
- MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow

The following diagram illustrates the typical workflow for antimicrobial susceptibility testing using the broth microdilution method.



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References

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